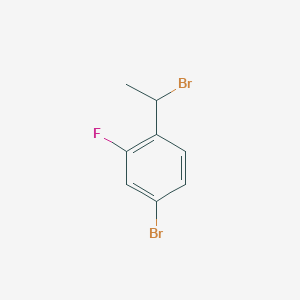

4-Bromo-1-(1-bromoethyl)-2-fluorobenzene

Vue d'ensemble

Description

4-Bromo-1-(1-bromoethyl)-2-fluorobenzene, also known as BFB, is an organic compound that has gained attention in the scientific community due to its unique chemical properties. BFB is a halogenated benzene derivative that contains both bromine and fluorine atoms, making it a valuable compound for research in various fields such as organic chemistry, biochemistry, and pharmacology.

Applications De Recherche Scientifique

Lithium-Ion Batteries

4-Bromo-2-fluoromethoxybenzene, a compound related to 4-Bromo-1-(1-bromoethyl)-2-fluorobenzene, was studied as a novel bi-functional electrolyte additive for lithium-ion batteries. It was found to polymerize electrochemically to form a protective film on the electrode, providing overcharge protection and enhancing thermal stability without compromising battery performance (Zhang Qian-y, 2014).

Radiopharmaceuticals Synthesis

The compound has been explored for its potential in synthesizing no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene, crucial for 18F-arylation reactions in the development of radiopharmaceuticals. Such reactions are essential for creating imaging agents for PET scans, demonstrating the compound's significance in medical diagnostics (J. Ermert et al., 2004).

Organic Synthesis

A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing flurbiprofen, was developed, showcasing the utility of related compounds in synthesizing valuable pharmaceutical intermediates. The method offers a more cost-effective and less toxic alternative to traditional synthesis routes (Yanan Qiu et al., 2009).

Supramolecular Chemistry

The compound's derivatives have been utilized in the study of Pd(II) and Pt(II) supramolecules, where its use as a ligand facilitated the understanding of square/triangle equilibria in supramolecular assemblies. This research provides insights into designing metal-organic frameworks and molecular machines (M. Ferrer et al., 2010).

NMR Spectroscopy in Organic Chemistry Education

The compound has been featured in discovery-based Grignard experiments within organic chemistry courses, illustrating its role in educational settings to teach chemoselectivity and synthesis techniques. This application underscores its importance in academic research and chemistry education (S. Hein et al., 2015).

Propriétés

IUPAC Name |

4-bromo-1-(1-bromoethyl)-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2F/c1-5(9)7-3-2-6(10)4-8(7)11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDIPFQZUPDNSAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Br)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(sec-butyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2753035.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2753037.png)

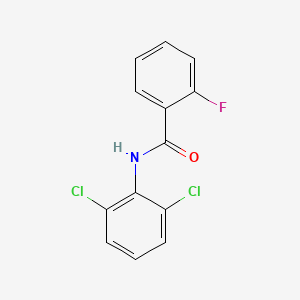

![N-(2-chloro-4-nitrophenyl)-3-{3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl}-2-cyanoprop-2-enamide](/img/structure/B2753042.png)

![N-cyclohexyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2753044.png)

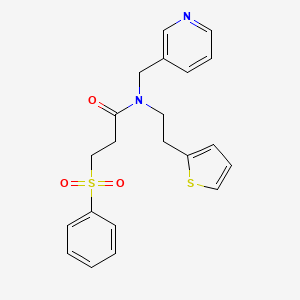

![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2753047.png)

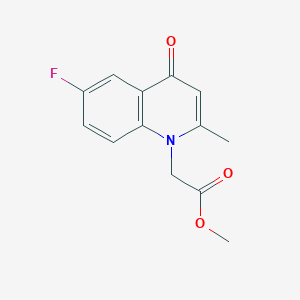

![6-(3-fluorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2753050.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2753052.png)